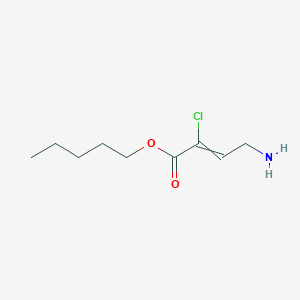
Pentyl 4-amino-2-chlorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 4-amino-2-chlorobut-2-enoate is an organic compound with the molecular formula C9H16ClNO2 It is a derivative of butenoic acid, featuring an amino group and a chlorine atom attached to the butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 4-amino-2-chlorobut-2-enoate typically involves the esterification of 4-amino-2-chlorobut-2-enoic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-amino-2-chlorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with hydroxyl, thiol, or amine groups.
Scientific Research Applications
Pentyl 4-amino-2-chlorobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentyl 4-amino-2-chlorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-amino-2-chlorobut-2-enoate
- Hexyl 4-amino-2-chlorobut-2-enoate
- Pentyl 4-amino-2-bromobut-2-enoate
Uniqueness
Pentyl 4-amino-2-chlorobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The pentyl ester group provides lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic protein domains. The presence of both amino and chlorine groups allows for versatile chemical modifications and interactions with a wide range of molecular targets.
Properties
CAS No. |
918871-75-7 |
|---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
pentyl 4-amino-2-chlorobut-2-enoate |
InChI |
InChI=1S/C9H16ClNO2/c1-2-3-4-7-13-9(12)8(10)5-6-11/h5H,2-4,6-7,11H2,1H3 |
InChI Key |
FKRNVTQQSVWQEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(=CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















